4-(Chloromethyl)-2-methyl-1,3-oxazole
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Overview
Description
4-(Chloromethyl)-2-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of a chloromethyl group at the 4-position and a methyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds, such as 2’-fluoro-4’-chloromethyl-cytidine triphosphate, have been found to inhibit the replication of respiratory syncytial virus (rsv) by targeting the viral rna polymerase .
Mode of Action
In these reactions, the compound could potentially replace a hydrogen atom in the target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
It’s worth noting that metabolic pathways are a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The compound could potentially interfere with these reactions, affecting the overall pathway and its downstream effects.
Pharmacokinetics
A related compound, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is reported to have high gastrointestinal absorption, indicating good bioavailability .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)-2-methyl-1,3-oxazole could be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes. For instance, certain reactions, such as free radical bromination, require specific conditions like heat or ultraviolet light . Additionally, the compound’s stability and reactivity could be affected by storage conditions and exposure to air or moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of 4-(hydroxymethyl)-2-methyl-1,3-oxazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Chloromethyl)-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2-methyl-1,3-oxazole
- 4-(Hydroxymethyl)-2-methyl-1,3-oxazole
- 2-Methyl-1,3-oxazole
Uniqueness
4-(Chloromethyl)-2-methyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQXKLNZCIOKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617073 |
Source
|
Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141399-53-3 |
Source
|
Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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